N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that features a furan ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring and benzamide moiety may also contribute to the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with potential biological activities.
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its cognitive-enhancing properties and MAO inhibitor activity.
Uniqueness
N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide moiety, which can influence its reactivity and biological activity. The combination of these functional groups with the furan ring provides a distinct chemical profile that sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-20-12-6-10(11(16(18)19)7-13(12)21-2)14(17)15-8-9-4-3-5-22-9/h3-7H,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJWWJQTKQJCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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